molecular formula C27H25N5O B12128215 2-amino-N-(3,4-dimethylphenyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-(3,4-dimethylphenyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12128215
M. Wt: 435.5 g/mol
InChI Key: WHANNLDIMABZAU-UHFFFAOYSA-N
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Description

2-amino-N-(3,4-dimethylphenyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyrroloquinoxaline core with various functional groups, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3,4-dimethylphenyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrroloquinoxaline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

    Functional Group Modifications: Subsequent steps involve the introduction of the amino group and the phenylethyl side chain. This can be done through nucleophilic substitution reactions, where the appropriate amine and alkyl halide are reacted under controlled conditions.

    Final Coupling: The final step often involves coupling the intermediate with 3,4-dimethylphenyl isocyanate to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine under the influence of reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrroloquinoxaline derivatives in various chemical reactions.

Biology

Biologically, 2-amino-N-(3,4-dimethylphenyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects. Researchers are particularly interested in its ability to interact with specific molecular targets in the body.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-amino-N-(3,4-dimethylphenyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • 2-amino-N-(3,4-dimethylphenyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
  • 2-amino-N-(3,4-dimethylphenyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylamide

Uniqueness

What sets 2-amino-N-(3,4-dimethylphenyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide apart from similar compounds is its specific combination of functional groups and its structural configuration. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H25N5O

Molecular Weight

435.5 g/mol

IUPAC Name

2-amino-N-(3,4-dimethylphenyl)-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C27H25N5O/c1-17-12-13-20(16-18(17)2)29-27(33)23-24-26(31-22-11-7-6-10-21(22)30-24)32(25(23)28)15-14-19-8-4-3-5-9-19/h3-13,16H,14-15,28H2,1-2H3,(H,29,33)

InChI Key

WHANNLDIMABZAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCC5=CC=CC=C5)N)C

Origin of Product

United States

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